[(4-Methoxynaphthyl)sulfonyl]indoline

Chemical Biology Medicinal Chemistry Structure–Activity Relationship

[(4-Methoxynaphthyl)sulfonyl]indoline (IUPAC: 1-(4-methoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole; C19H17NO3S; MW 339.4 g/mol) is a member of the 1-arylsulfonylindoline chemical class, widely investigated for vasopressin and oxytocin receptor antagonism. It is synthesized via condensation of 4-methoxynaphthalene-1-sulfonyl chloride with 2,3-dihydro-1H-indole under basic conditions.

Molecular Formula C19H17NO3S
Molecular Weight 339.4 g/mol
Cat. No. B224972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methoxynaphthyl)sulfonyl]indoline
Molecular FormulaC19H17NO3S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C19H17NO3S/c1-23-18-10-11-19(16-8-4-3-7-15(16)18)24(21,22)20-13-12-14-6-2-5-9-17(14)20/h2-11H,12-13H2,1H3
InChIKeyZYQKMKWFAGFSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Methoxynaphthyl)sulfonyl]indoline – Structural & Pharmacological Baseline for Sourcing Decisions


[(4-Methoxynaphthyl)sulfonyl]indoline (IUPAC: 1-(4-methoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole; C19H17NO3S; MW 339.4 g/mol) is a member of the 1-arylsulfonylindoline chemical class, widely investigated for vasopressin and oxytocin receptor antagonism [1]. It is synthesized via condensation of 4-methoxynaphthalene-1-sulfonyl chloride with 2,3-dihydro-1H-indole under basic conditions . For researchers and procurement managers, this compound represents the unsubstituted indoline core scaffold within the broader N-sulfonylindoline family, distinct from 2-methyl, carboxamide, or oxindole variants that populate patent and literature space.

Why Generic Substitution Fails for [(4-Methoxynaphthyl)sulfonyl]indoline


Simple N-sulfonylindoline analogs are not interchangeable. The substitution pattern on the arylsulfonyl moiety and the indoline core critically determines receptor selectivity profiles [1]. For example, within the Sanofi 1-phenylsulfonylindoline series, moving from a phenyl to a 4-methoxynaphthyl substituent was key to exploring vasopressin V1a versus V2 selectivity, while additional modifications at the indoline 2- and 3-positions further tuned potency and oral bioavailability [1]. Swapping [(4-Methoxynaphthyl)sulfonyl]indoline for a positional isomer such as [(6-Methoxy-2-naphthyl)sulfonyl]indoline (CAS 1206088-63-2) or a 2-methyl derivative (CAS 893667-99-7) without confirmatory binding and functional assays risks invalidating structure–activity relationships and experimental outcomes.

[(4-Methoxynaphthyl)sulfonyl]indoline – Quantitative Differentiation Evidence Guide


4-Methoxy vs. 6-Methoxy Positional Isomer – Structural Differentiation

The target compound bears the methoxy group at the naphthalene 4-position, whereas the closest positional isomer, [(6-Methoxy-2-naphthyl)sulfonyl]indoline (CAS 1206088-63-2; C19H17NO3S; MW 339.4 g/mol), carries the methoxy at the 6-position . This positional change alters the electron density and spatial orientation of the naphthalene ring system, which modulates binding pocket complementarity at vasopressin and oxytocin receptors, as evidenced by the broader SAR of the 1-arylsulfonylindoline class [1]. No head-to-head biological data exist for these two compounds; however, the patent literature explicitly delineates naphthyl positional substitution as a critical determinant of receptor affinity [1].

Chemical Biology Medicinal Chemistry Structure–Activity Relationship

Indoline Core vs. Oxindole Core – Receptor Selectivity Switch

The indoline core (2,3-dihydroindole) of the target compound is structurally distinct from the 2-oxoindole core used in V2-selective antagonists such as SR121463 [1]. In the Sanofi chemical series, conversion from the indoline to the oxindole scaffold shifted receptor selectivity from V1a-dominant (exemplified by SR49059) to highly V2-selective profiles [1]. Although no direct quantitative comparison data exist for the specific 4-methoxynaphthyl-substituted pair, the class-level inference is that the indoline core preserves V1a-biased activity, while the oxindole core favors V2 receptor engagement [1]. This scaffold-level differentiation is documented in multiple patents covering N-sulfonylindolines and N-arylsulfonyl-oxindoles as separate chemical series with distinct receptor affinity profiles [2].

GPCR Pharmacology Vasopressin Antagonists Selectivity Profiling

2-Methyl Substitution vs. Unsubstituted Indoline – Impact on Potency and Selectivity

1-[(4-Methoxynaphthyl)sulfonyl]-2-methylindoline (CAS 893667-99-7; C20H19NO3S; MW 353.4 g/mol) is the 2-methyl analog of the target compound . In a 2014 antiproliferative study of the broader 1-sulfonylindoline class (Bioorganic & Medicinal Chemistry Letters, 2014, 24, 5055–5058), the most active compounds (IC50: 0.039–0.112 μM) carried 2-methyl-3-cyclopropyl substitution, while unsubstituted indoline analogs were significantly less potent [1]. This SAR demonstrates that the 2-position substitution state is a critical potency determinant. The target compound, as an unsubstituted indoline, is likely to exhibit lower antiproliferative activity compared to its 2-methyl-3-substituted counterparts; however, the unsubstituted scaffold may offer advantages in terms of synthetic accessibility and orthogonal biological target engagement (e.g., GPCR vs. tubulin).

Medicinal Chemistry Antiproliferative Activity Cancer Cell Lines

4-Methoxynaphthyl vs. Unsubstituted Phenylsulfonyl – Vasopressin Receptor Affinity Determinant

The 4-methoxynaphthylsulfonyl group in the target compound represents an expanded aromatic system relative to the simple phenylsulfonyl group found in the prototype V1a antagonist SR49059 . While SR49059 (1-((2R,3S)-5-chloro-3-(2-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)-3-hydroxyindoline-2-carbonyl)pyrrolidine-2-carboxamide) demonstrates high-affinity V1a binding (Ki = 1.1–6.3 nM in human) with >100-fold selectivity over V1b, V2, and oxytocin receptors [1], the naphthyl substitution in the target compound is predicted to alter the lipophilic and steric properties of the sulfonamide pharmacophore. The patent literature (U.S. 5,338,755) explicitly enumerates 1-naphthyl and 2-naphthyl as permitted R5 substituents within the N-sulfonylindoline series, confirming that naphthyl substitution is compatible with vasopressin receptor engagement [2]. Due to the absence of direct binding data for the specific 4-methoxynaphthyl analog, any quantitative selectivity comparison remains speculative, and experimental binding determination is essential.

Vasopressin Receptors V1a Pharmacology Receptor Binding

Recommended Research & Industrial Application Scenarios for [(4-Methoxynaphthyl)sulfonyl]indoline


Chemical Probe for Vasopressin/Oxytocin Receptor Structure–Activity Relationship Studies

The compound is positioned as a core indoline scaffold for systematic SAR exploration of the 4-methoxynaphthyl pharmacophore at vasopressin V1a, V1b, V2, and oxytocin receptors [1]. It serves as the unsubstituted reference compound for comparison with 2-methyl, 3-carboxamide, and oxindole analogs. Researchers should perform in-house radioligand binding assays to establish baseline affinity and selectivity profiles before advancing to functional assays.

Synthetic Intermediate for Indoline-Based Lead Optimization

The unsubstituted indoline nitrogen and the 2- and 3-positions provide versatile handles for derivatization [2]. The compound can be used as a starting material for generating focused libraries via N-acylation, reductive amination, or aldol cyclization, enabling exploration of substitution effects on target engagement and pharmacokinetic properties.

Negative Control or Comparator Compound in Antiproliferative Assays

Based on the SAR trend from Yang et al. (2014) showing that 2-methyl-3-substituted indolines achieve sub-micromolar IC50 values while unsubstituted indolines exhibit weaker activity, [(4-Methoxynaphthyl)sulfonyl]indoline may serve as a weak-activity comparator or inactive control in tubulin polymerization and cancer cell proliferation assays [3]. This application requires in-house confirmation of the compound's potency in the specific cell lines of interest.

Physicochemical Selectivity Studies – 4-Methoxy vs. 6-Methoxy Isomer Pair

The compound and its 6-methoxy isomer (CAS 1206088-63-2) form an isomeric pair with identical molecular formula and mass but distinct methoxy positioning on the naphthalene ring . This pair is uniquely suited for studies examining how subtle positional changes affect target binding, metabolic stability, and off-target interactions without the confounding factor of molecular weight differences.

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